molecular formula C16H19N3O4 B13052300 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13052300
M. Wt: 317.34 g/mol
InChI Key: VWVHBBRIXAANJL-UHFFFAOYSA-N
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Description

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a carboxylic acid group and a benzyl group that is further substituted with a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors for better control over reaction conditions and yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Tert-butoxycarbonyl)amino)methylbenzoic acid
  • 4-((Tert-butoxycarbonyl)amino)methylbenzoic acid
  • 2-((Tert-butoxycarbonyl)amino)methylbenzoic acid

Uniqueness

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a tert-butoxycarbonyl-protected amino group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring a tert-butoxycarbonyl (Boc) group, has been investigated for various pharmacological effects, including anti-cancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, with a molecular weight of approximately 244.27 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that pyrazole derivatives can modulate signaling pathways associated with cancer cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity across various cancer cell lines. In particular, studies have demonstrated that related compounds can inhibit the proliferation of breast and pancreatic cancer cells in vitro. For example, a study reported that certain pyrazole derivatives effectively inhibited MDA-MB-231 breast cancer cell proliferation through apoptosis induction .

Table 1: Inhibition of Cancer Cell Lines by Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-((Boc)amino)benzyl)-4-carboxylic acidMDA-MB-23115Induction of apoptosis
1-(3-((Boc)amino)benzyl)-4-carboxylic acidPANC-120Inhibition of MMP activity
Related pyrazole derivativePDAC25Disruption of cell adhesion

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes involved in tumor progression. For example, it has been shown to inhibit MMP-9 activity in a concentration-dependent manner, which is critical for cancer cell invasion .

Table 2: Enzyme Inhibition by Pyrazole Derivatives

EnzymeCompoundIC50 (µM)Effect
MMP-91-(3-((Boc)amino)benzyl)-4-carboxylic acid10Significant inhibition
uPARRelated pyrazole derivative30Moderate inhibition

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

  • Breast Cancer Study : A study evaluated the effects of a series of pyrazole compounds on MDA-MB-231 cells. The results indicated that treatment with these compounds led to reduced cell viability and increased apoptosis markers such as Annexin V staining .
  • Pancreatic Cancer Study : Another investigation focused on PANC-1 cells, revealing that specific pyrazole derivatives inhibited both proliferation and invasion capabilities, demonstrating their potential as therapeutic agents against pancreatic cancer .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-13-6-4-5-11(7-13)9-19-10-12(8-17-19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

VWVHBBRIXAANJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

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